molecular formula C13H13N3O2 B3005731 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one CAS No. 1170162-16-9

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B3005731
CAS No.: 1170162-16-9
M. Wt: 243.266
InChI Key: XRCQTZYCNKBJSR-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is a synthetic chemical compound featuring a 1,2,4-oxadiazole heterocycle linked to a 2-pyrrolidone core. This structure combines two pharmacologically significant moieties, making it a valuable scaffold in medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is a well-known bioisostere for esters and amides, contributing to improved metabolic stability and binding affinity in drug-like molecules . Compounds containing this scaffold have been investigated for a range of biological activities. This compound is of particular interest in the development of novel therapeutic agents. Research into analogous 1,2,4-oxadiazole derivatives has demonstrated their potential in creating inhibitors for various biological targets. Specifically, recent studies highlight that incorporating a 5-oxo-1,3,4-oxadiazole group into molecular structures can yield potent inhibitors of bacterial DNA gyrase, an essential enzyme and a validated antibacterial target . Furthermore, the 2-pyrrolidinone (or 5-oxopyrrolidine) core is a privileged structure in pharmaceuticals, associated with diverse biological activities and often used to modulate physicochemical properties . This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-14-13(18-15-9)10-7-12(17)16(8-10)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCQTZYCNKBJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one typically involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes . The reaction is often carried out in a NaOH-DMSO medium at ambient temperature, which allows for the efficient formation of the 1,2,4-oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a bioisostere of amide, providing better hydrolytic and metabolic stability . This allows the compound to interact with various enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxadiazole and pyrrolidinone rings provides a versatile scaffold for the development of new bioactive molecules and materials .

Biological Activity

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is C12H12N4O2C_{12}H_{12}N_4O_2 with a molecular weight of approximately 232.25 g/mol. The structure features a pyrrolidinone ring substituted with an oxadiazole moiety and a phenyl group, which are critical for its biological activity.

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of biological activities. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymes : Oxadiazole derivatives can inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Interaction with Nucleic Acids : These compounds may selectively bind to nucleic acids, disrupting the normal function of DNA and RNA in cancer cells .
  • Targeting Kinases : Some derivatives have been shown to inhibit kinases that are critical for tumor growth .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cell Line Studies : Compounds similar to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one have been tested against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). Results indicated significant cytotoxicity with IC50 values in the low micromolar range .
    CompoundCell LineIC50 (µM)Reference
    Compound AMDA-MB-2310.03
    Compound BA5490.05
    4-(3-Methyl...)MDA-MB-231TBDTBD
  • Mechanistic Studies : The compound's mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. For example:

  • Bacterial Inhibition : Studies demonstrated that certain oxadiazole compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study involving a series of oxadiazole derivatives including 4-(3-Methyl...) was conducted to evaluate their antiproliferative effects against various cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly enhanced cytotoxicity. Notably, compounds with electronegative substituents exhibited improved activity due to better interaction with target proteins involved in cancer progression.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the phenyl ring influence both the potency and selectivity of these compounds against cancer cells. The presence of electron-withdrawing groups was found to enhance activity by increasing binding affinity to target enzymes .

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